![molecular formula C17H20O3 B1405478 Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 340023-13-4](/img/structure/B1405478.png)
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C17H20O3 . It is related to the class of compounds known as bicyclo[2.2.2]octane-1-carboxylates .
Synthesis Analysis
The synthesis of bicyclo[2.2.2]octane-1-carboxylates, including this compound, has been achieved through a new tandem reaction . This reaction allows for rapid access to a wide range of these compounds in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane core, which is a privileged structure found in a myriad of natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a new tandem reaction . This reaction is highly enantioselective and is mediated by an organic base .Scientific Research Applications
Selective Conversion of Oximes and Semicarbazones
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has been used as a reagent in the selective conversion of oximes and semicarbazones to corresponding carbonyl compounds. This process, utilizing 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABCD), is notable for its solvent-free conditions and catalytic efficiency (Hajipour et al., 2001).
Deprotection of Ethers and Acetals
The compound also finds application in the selective deprotection of various ethers and acetals, such as trimethylsilyl ethers and tetrahydropyranyl ethers. The method, using 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD), is efficient and employs microwave irradiation for enhanced reaction speed (Hajipour et al., 2002).
Synthesis of Brominated Phenols
In another study, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was successfully used for the bromination of phenols under mild conditions, demonstrating its utility in producing brominated phenols with good to excellent yields (Hajipour et al., 2006).
Catalysis in Organic Synthesis
The compound has also been utilized in the field of organic synthesis. For instance, it was used in a palladium-catalyzed cross-coupling reaction of arylboronic acids with acyl chlorides, demonstrating its role in facilitating the synthesis of diaryl and alkyl aryl ketones under mild conditions (Rafiee & Hajipour, 2015).
Phase-Transfer Catalysis
Additionally, a nanomagnetic double-charged diazoniabicyclo[2.2.2]octane dichloride silica hybrid was employed as a phase-transfer catalyst for the synthesis of benzyl acetates and thiocyanates in water. This showcases its potential in green chemistry applications due to its efficiency and ease of separation from the reaction mixture (Davarpanah & Kiasat, 2013).
properties
IUPAC Name |
benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNJFSYQBINEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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